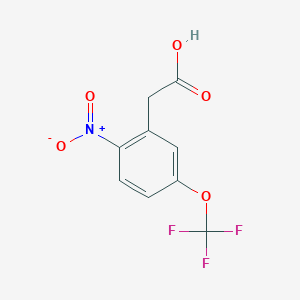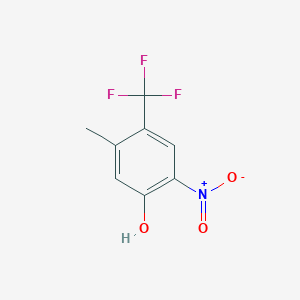
2-Nitro-5-(trifluoromethoxy)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(trifluoromethoxy)phenylacetic acid (2N5TFPAA) is an organic compound that has been used in a variety of scientific research applications. 2N5TFPAA is a nitro-containing compound that contains a trifluoromethoxy group attached to a phenylacetic acid moiety. It is a colorless solid that is soluble in organic solvents and is stable under normal laboratory conditions. The compound has been used in a variety of biological and chemical studies, and its structure and properties make it a useful tool in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)phenylacetic acid is not fully understood. It is believed that the nitro group of this compound interacts with the active site of the enzyme, leading to inhibition of its activity. Additionally, the trifluoromethoxy group may interact with the active site of the enzyme, leading to further inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a stable compound that is soluble in organic solvents, making it easy to use in experiments. Additionally, it is relatively inexpensive and widely available. One of the main limitations of this compound is that it is relatively toxic and should be handled with caution. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Nitro-5-(trifluoromethoxy)phenylacetic acid. One potential direction is to further investigate its mechanism of action and develop more effective inhibitors of acetylcholinesterase. Additionally, further research could be conducted to explore the effects of this compound on other enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to explore the effects of this compound on enzymes involved in the synthesis and metabolism of lipids and fatty acids. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Synthesemethoden
2-Nitro-5-(trifluoromethoxy)phenylacetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the nitration of trifluoromethoxybenzoic acid with nitric acid. This reaction yields this compound in a yield of around 70%. Other methods for the synthesis of this compound include the reaction of trifluoromethoxybenzaldehyde with nitric acid, and the reaction of trifluoromethoxybenzoyl chloride with nitrous acid.
Eigenschaften
IUPAC Name |
2-[2-nitro-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)18-6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKKIAQFMGQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)








![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
